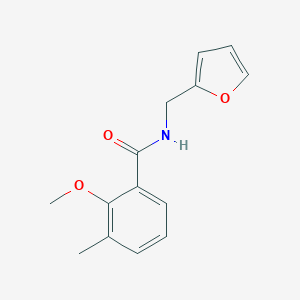![molecular formula C22H17ClN2O4 B244083 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide, also known as BZB, is a chemical compound that has been widely studied for its potential applications in scientific research. BZB is a benzoxazole derivative that has been found to possess a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been found to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. This makes N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide a potentially useful tool for studying the role of GABA receptors in various neurological disorders. In cancer research, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. Finally, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been studied as a potential scaffold for the development of new drugs, due to its unique chemical structure and interesting biological properties.
Wirkmechanismus
The exact mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to act as a modulator of GABA receptors. GABA receptors are ion channels that are responsible for inhibiting the activity of neurons in the brain. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may explain some of the observed effects of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide on neuronal excitability and cancer cell growth.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been found to have a range of interesting biochemical and physiological effects. In addition to its effects on GABA receptors, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has also been found to have antioxidant properties, which may be useful for protecting cells against oxidative stress. Finally, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been found to have anti-inflammatory effects, which may be useful for treating various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has several advantages as a tool for scientific research. It is relatively easy to synthesize, and can be obtained in high purity with good yields. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide is also relatively stable, and can be stored for extended periods of time without degradation. However, there are also some limitations to the use of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide in lab experiments. One limitation is that N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide. One area of interest is the development of new drugs based on the chemical structure of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide. N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been found to have interesting biological properties, and may serve as a useful scaffold for the development of new drugs with improved efficacy and safety profiles. Another area of interest is the study of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide in vivo. While N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide has been extensively studied in vitro, its effects in living organisms are not well understood. Further research is needed to determine the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide in various disease states. Finally, the development of new synthetic methods for N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide may allow for the production of analogs with improved biological properties, further expanding the potential applications of this interesting compound.
Synthesemethoden
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chlorobenzophenone in the presence of a reducing agent such as iron powder or tin chloride. This reaction produces an intermediate compound, which is then treated with methoxyamine hydrochloride and sodium acetate to yield the final product, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide. The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide is a relatively straightforward process, and the compound can be obtained in good yields with high purity.
Eigenschaften
Molekularformel |
C22H17ClN2O4 |
|---|---|
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-14-8-9-15(20(12-14)28-2)21(26)24-18-11-13(7-10-16(18)23)22-25-17-5-3-4-6-19(17)29-22/h3-12H,1-2H3,(H,24,26) |
InChI-Schlüssel |
AULLJRSKMSXRFK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)